molecular formula C22H18N2O4S B4180098 N-(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4180098
M. Wt: 406.5 g/mol
InChI Key: PWMYEGPCLCZEPG-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthothiophene core and a benzodioxine moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiophene core, followed by the introduction of the benzodioxine moiety. Key steps in the synthesis include:

    Formation of the Naphthothiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxine Moiety: This is achieved through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

    Final Assembly: The final step involves the coupling of the naphthothiophene core with the benzodioxine moiety, followed by purification and characterization of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes, particularly those involving thiophene and benzodioxine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-2-oxo-2H-chromene-3-carboxamide
  • N-(3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-bromonicotinamide

Uniqueness

N-(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific structural features, which include the combination of a naphthothiophene core and a benzodioxine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c23-20(25)18-15-7-5-12-3-1-2-4-14(12)19(15)29-22(18)24-21(26)13-6-8-16-17(11-13)28-10-9-27-16/h1-4,6,8,11H,5,7,9-10H2,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMYEGPCLCZEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2C(=O)N)NC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 4
N-(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 5
N-(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 6
N-(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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